molecular formula C10H8ClNO2 B15357221 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile

3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile

Cat. No.: B15357221
M. Wt: 209.63 g/mol
InChI Key: DNADYNZKFMAYSO-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile is a versatile organic compound characterized by its chloro, methoxy, and nitrile functional groups

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

3-chloro-2-methoxy-4-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C10H8ClNO2/c1-14-10-8(6-12)3-2-7(4-5-13)9(10)11/h2-3,5H,4H2,1H3

InChI Key

DNADYNZKFMAYSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)CC=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile typically involves multi-step organic reactions

Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzoic acid

  • Reduction: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzylamine

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-2-methoxybenzonitrile

  • 4-Chloro-2-methoxybenzonitrile

  • 3-Chloro-4-methoxybenzonitrile

Uniqueness: 3-Chloro-2-methoxy-4-(2-oxoethyl)benzonitrile is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its presence of both chloro and methoxy groups on the benzene ring, along with the nitrile and 2-oxoethyl groups, distinguishes it from similar compounds.

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